molecular formula C6H9BrClN3 B6243204 (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2408937-25-5

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No. B6243204
M. Wt: 238.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride, also known as 5-bromopyrimidine, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 5-bromopyrimidine has a variety of applications in the field of biochemistry and has been used to study the structure and function of proteins and other biomolecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride involves the conversion of 5-bromopyrimidine to the desired product through a series of chemical reactions.

Starting Materials
5-bromopyrimidine, ethanolamine, hydrochloric acid, sodium hydroxide, sodium borohydride, acetic acid, acetic anhydride, triethylamine, dichloromethane, diethyl ether, wate

Reaction
Step 1: 5-bromopyrimidine is reacted with ethanolamine in the presence of sodium hydroxide to form (5-bromopyrimidin-2-yl)ethan-1-amine., Step 2: The resulting amine is then reduced using sodium borohydride in the presence of acetic acid to form (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-ol., Step 3: The alcohol is then reacted with hydrochloric acid to form (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride., Step 4: To improve the yield and purity of the product, the hydrochloride salt can be recrystallized from a mixture of diethyl ether and water using triethylamine as a catalyst.

Scientific Research Applications

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine is used in a variety of scientific research applications. It has been used to study the structure and function of proteins and other biomolecules, as well as to study the mechanisms of enzyme-catalyzed reactions. It has also been used to study the structure and function of DNA, RNA, and other nucleic acids. In addition, (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine has been used to study the mechanisms of signal transduction pathways, as well as to study the structure and function of cell membranes.

Mechanism Of Action

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine acts as an inhibitor of enzymes that are involved in the biosynthesis of nucleic acids and proteins. It binds to the active site of these enzymes, preventing them from catalyzing their reactions. This inhibition of enzyme activity can be used to study the structure and function of proteins and other biomolecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine depend on its concentration and the amount of time it is exposed to the cells or tissues being studied. At low concentrations, (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. At higher concentrations, it can cause cell death by inducing apoptosis.

Advantages And Limitations For Lab Experiments

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, it is an effective inhibitor of enzymes involved in the biosynthesis of nucleic acids and proteins. However, it is not very stable in solution and can degrade over time.

Future Directions

There are several potential future directions for research involving (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine. One potential application is to develop new inhibitors of enzymes involved in the biosynthesis of nucleic acids and proteins. Another potential application is to study the effects of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine on the structure and function of cell membranes. Additionally, (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine could be used to study the mechanisms of signal transduction pathways. Finally, (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochlorideidine could be used to study the structure and function of DNA, RNA, and other nucleic acids.

properties

CAS RN

2408937-25-5

Product Name

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride

Molecular Formula

C6H9BrClN3

Molecular Weight

238.5

Purity

95

Origin of Product

United States

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